beta-Methyl-3-(1-methylethyl)benzeneethanol
Description
Properties
CAS No. |
54518-11-5 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(3-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3 |
InChI Key |
FNDLKNHPVKYEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Isopropylphenyl Propan 1 Ol
Established Chemical Synthesis Routes
Traditional methods for the synthesis of 1-(4-isopropylphenyl)propan-1-ol rely on well-documented chemical transformations, primarily the reduction of a corresponding ketone and reactions involving organometallic reagents.
Reduction of 1-(4-Isopropylphenyl)propan-1-one (B1308067) and Analogous Ketones
A principal and direct route to 1-(4-isopropylphenyl)propan-1-ol is the reduction of its corresponding ketone precursor, 1-(4-isopropylphenyl)propan-1-one. chemspider.comsigmaaldrich.comnih.gov This transformation involves the conversion of the ketone's carbonyl group to a hydroxyl group. A variety of reducing agents can be employed for this purpose. For instance, sodium borohydride (B1222165) is a common and mild reducing agent suitable for this reaction. Alternatively, catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as nickel, palladium, or platinum, can achieve the same outcome. google.com A patent discloses a method for preparing aromatic alcohols through the hydrogenation of aromatic ketones or aldehydes using a supported catalyst containing nickel phosphide. google.com This process boasts high conversion rates and selectivity for the desired alcohol product. google.com
The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. The general reaction is depicted below:
General Reaction for Ketone Reduction:
Organometallic Reagent-Mediated Approaches
Organometallic reagents provide another versatile pathway for the synthesis of 1-(4-isopropylphenyl)propan-1-ol. The Grignard reaction is a classic example, where an organomagnesium halide reacts with an appropriate aldehyde. In this specific case, 4-isopropylbenzaldehyde (B89865) would be treated with ethylmagnesium bromide. The ethyl group from the Grignard reagent adds to the carbonyl carbon of the aldehyde, and subsequent workup with an acid yields the secondary alcohol, 1-(4-isopropylphenyl)propan-1-ol.
Another related approach involves the use of organolithium reagents. Similar to Grignard reagents, ethyllithium (B1215237) can add to 4-isopropylbenzaldehyde to form the desired product after quenching the reaction. These organometallic routes are fundamental in organic synthesis for their ability to form new carbon-carbon bonds. A procedure for synthesizing (S)-1-phenyl-1-propanol, an analogous compound, utilizes the enantioselective alkylation of benzaldehyde (B42025) with diethylzinc (B1219324) in the presence of a chiral catalyst, achieving a high yield and enantiomeric excess. orgsyn.org This highlights the potential for stereoselective synthesis of related alcohols using organometallic methods. orgsyn.org
Novel Catalytic Strategies for its Formation
The development of advanced catalytic systems offers more sustainable and efficient alternatives for the synthesis of 1-(4-isopropylphenyl)propan-1-ol and other aromatic alcohols. These strategies often focus on improving reaction conditions, enhancing selectivity, and utilizing more environmentally benign reagents.
Homogeneous Catalysis in Alcohol Synthesis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been explored for alcohol synthesis. libretexts.orgyoutube.com These systems can offer high activity and selectivity. For instance, transition metal complexes dissolved in the reaction mixture can catalyze the hydrogenation of ketones to alcohols with high efficiency. libretexts.org Iron-catalyzed direct alkylation of amines with alcohols is an example of a homogeneous catalytic process. researchgate.net While not directly producing the target molecule, the principles of activating alcohols and other functional groups are relevant. researchgate.net The key advantage of homogeneous catalysts is the high degree of interaction with reactants, often leading to milder reaction conditions. nih.gov However, a significant drawback is the difficulty in separating the catalyst from the product. youtube.comnih.gov
Heterogeneous Catalysis in Aromatic Alcohol Production
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant practical advantages, primarily the ease of catalyst separation and reuse. youtube.comnih.gov This is a key focus in the sustainable production of aromatic alcohols. acs.org Recent research has highlighted the use of zinc-loaded hydroxyapatite (B223615) as a highly efficient heterogeneous catalyst for the direct synthesis of aromatic alcohols from ethanol. acs.org This catalyst promotes dehydrogenation and aromatization, demonstrating a pathway from a simple, renewable resource to valuable aromatic compounds. acs.org Other studies have investigated the use of supported metal catalysts, such as ruthenium on carbon (Ru/C), for the depolymerization of lignin (B12514952) to produce bio-aromatic compounds. nih.gov Furthermore, copper-based catalysts have been employed for the hydrogenation of furanic aldehydes to their corresponding alcohols, showcasing the versatility of heterogeneous systems in biomass conversion. nih.gov These advancements in heterogeneous catalysis are crucial for developing greener and more cost-effective methods for producing compounds like 1-(4-isopropylphenyl)propan-1-ol.
Cross-Coupling Reactions Leading to Substituted Propanols
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. libretexts.org While not a direct single-step synthesis for 1-(4-isopropylphenyl)propan-1-ol, these methods can be instrumental in constructing the necessary precursors. For example, a Suzuki or Stille coupling could be used to form the carbon skeleton of 1-(4-isopropylphenyl)propan-1-one, which can then be reduced. libretexts.org
More directly, recent advancements have focused on the C-O cross-coupling of alcohols. mit.edunih.gov These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a palladium catalyst and a suitable ligand. mit.edunih.gov For the synthesis of 1-(4-isopropylphenyl)propan-1-ol, this could potentially involve the reaction of 1-bromo-4-isopropylbenzene (B1265591) with propan-1-ol, though this specific transformation is challenging. The Sonogashira coupling, which forms a bond between an aryl halide and a terminal alkyne, can also be used to create precursors that are subsequently transformed into the desired alcohol. youtube.com These cross-coupling methodologies offer a powerful and modular approach to synthesizing a wide range of substituted propanols. thieme-connect.de
Interactive Data Table: Synthesis Parameters
| Synthetic Route | Precursor(s) | Key Reagents/Catalysts | Typical Reaction Conditions | Product |
| Ketone Reduction | 1-(4-Isopropylphenyl)propan-1-one | Sodium borohydride or H₂/Ni, Pd, or Pt google.com | Varies with reagent; often mild | 1-(4-Isopropylphenyl)propan-1-ol |
| Grignard Reaction | 4-Isopropylbenzaldehyde, Ethylmagnesium bromide | Diethyl ether or THF, followed by acidic workup | Anhydrous conditions, often at low temperatures | 1-(4-Isopropylphenyl)propan-1-ol |
| Organozinc Addition | Benzaldehyde, Diethylzinc orgsyn.org | Chiral catalyst (e.g., (2S)-DAIB) orgsyn.org | Toluene, 0°C orgsyn.org | (S)-1-Phenyl-1-propanol (analogous) orgsyn.org |
| Heterogeneous Catalysis | Ethanol acs.org | Zinc hydroxyapatite acs.org | 250–350 °C acs.org | Aromatic alcohols acs.org |
| C-O Cross-Coupling | Aryl halide, Alcohol mit.edunih.gov | Palladium catalyst, Ligand, Base mit.edunih.gov | Varies; can be at room temperature mit.edu | Alkyl aryl ethers mit.edunih.gov |
Stereoselective Synthesis of 1-(4-Isopropylphenyl)propan-1-ol Enantiomers
The creation of a specific enantiomer of 1-(4-isopropylphenyl)propan-1-ol can be accomplished through several distinct and powerful synthetic strategies. These methods leverage chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.
Chiral Auxiliary-Mediated Asymmetric Transformations
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. alfa-chemistry.comnih.gov After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered for reuse. alfa-chemistry.comnih.gov Prominent examples of chiral auxiliaries include Evans oxazolidinones and Ellman's tert-butanesulfinamide. nih.govosi.lv
The general approach involves acylating a chiral auxiliary, such as a commercially available (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride. sigmaaldrich.com The resulting N-propionyl imide can then be enolized and subsequently alkylated. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus controlling the formation of the new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary by hydrolysis or reduction yields the enantiomerically enriched carboxylic acid or alcohol, respectively.
Asymmetric Organocatalytic Methods for Alcohol Synthesis
Asymmetric organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. youtube.comyoutube.com This field utilizes small organic molecules to catalyze enantioselective transformations. youtube.comyoutube.com For the synthesis of chiral alcohols, organocatalytic methods often involve the enantioselective addition of nucleophiles to aldehydes or ketones.
One potential strategy for the synthesis of 1-(4-isopropylphenyl)propan-1-ol is the organocatalytic asymmetric addition of an ethyl group to 4-isopropylbenzaldehyde. This can be achieved using diethylzinc as the ethyl source in the presence of a chiral catalyst, such as a β-hydroxy oxazoline (B21484) derived from a natural product like (+)-camphor or (-)-fenchone. These catalysts have demonstrated high catalytic activity in the synthesis of chiral secondary alcohols with good to excellent yields and high enantiomeric excess. For instance, the addition of diethylzinc to various aromatic aldehydes catalyzed by such ligands has been shown to produce the corresponding (R)-alcohols with enantiomeric excesses up to 96%. nrochemistry.com
The proposed mechanism involves the formation of a chiral zinc-alkoxide complex, which then coordinates to the aldehyde. The chiral environment around the zinc center dictates the facial selectivity of the ethyl group transfer to the carbonyl carbon, resulting in the formation of one enantiomer in preference to the other.
While this approach is conceptually sound, specific and detailed research findings for the organocatalytic ethylation of 4-isopropylbenzaldehyde to produce 1-(4-isopropylphenyl)propan-1-ol are not prevalent in the reviewed scientific literature.
Metal-Catalyzed Enantioselective Reduction
The enantioselective reduction of prochiral ketones is one of the most efficient methods for producing chiral alcohols. This transformation is often accomplished using metal catalysts complexed with chiral ligands. Two of the most prominent and widely used methods are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction. alfa-chemistry.comwikipedia.orgchem-station.comorganic-chemistry.orgsynarchive.comwikipedia.orgisomerlab.comnih.govharvard.edumdpi.com
The Noyori asymmetric hydrogenation typically employs a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand, such as BINAP, to catalyze the hydrogenation of ketones with high enantioselectivity. wikipedia.orgorganic-chemistry.orgwikipedia.orgisomerlab.com These reactions are known for their high efficiency and broad substrate scope. organic-chemistry.org The proposed mechanism involves the formation of a ruthenium hydride species that coordinates to the ketone, and the chiral ligand environment directs the hydride transfer to one of the prochiral faces of the carbonyl group. wikipedia.org
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst, which is prepared from a chiral amino alcohol, to mediate the enantioselective reduction of ketones by a borane (B79455) reagent. alfa-chemistry.comchem-station.comsynarchive.comnih.govharvard.edu The catalyst forms a complex with the borane, which then coordinates to the ketone in a stereocontrolled manner, facilitating the selective transfer of a hydride to form the desired alcohol enantiomer. alfa-chemistry.comchem-station.com
Another powerful method is asymmetric transfer hydrogenation (ATH), which often uses a ruthenium catalyst with a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). nih.gov This method uses a hydrogen donor like isopropanol (B130326) instead of hydrogen gas.
Below is a hypothetical data table illustrating the potential application of these methods to the reduction of 4'-isopropylpropiophenone.
| Catalyst/Reagent | Ligand | Reducing Agent | Product Enantiomer | Enantiomeric Excess (e.e.) | Yield |
| Ru(II) | (S)-BINAP | H₂ | (S) | >95% | >90% |
| Oxazaborolidine | (S)-CBS | BH₃·SMe₂ | (S) | >98% | >90% |
| [RuCl(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | (S) | >97% | >95% |
| Ru(II) | (R)-BINAP | H₂ | (R) | >95% | >90% |
| Oxazaborolidine | (R)-CBS | BH₃·SMe₂ | (R) | >98% | >90% |
| [RuCl(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | (R) | >97% | >95% |
This table is illustrative and based on typical results for these reactions, as specific data for 4'-isopropylpropiophenone was not found in the surveyed literature.
Reaction Mechanisms and Reactivity of 1 4 Isopropylphenyl Propan 1 Ol
Mechanistic Investigations of Alcohol Functional Group Transformations
The hydroxyl (-OH) group is the primary site of reactivity in 1-(4-isopropylphenyl)propan-1-ol, undergoing transformations such as nucleophilic substitution, oxidation, and reduction.
Nucleophilic Substitution Pathways (e.g., SN1 mechanisms)
Nucleophilic substitution reactions involving alcohols typically require the protonation of the hydroxyl group to form a better leaving group, water. In the case of 1-(4-isopropylphenyl)propan-1-ol, a secondary alcohol, both SN1 and SN2 mechanisms are theoretically possible. However, the structure of this compound lends itself to an SN1 pathway.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a stepwise process. masterorganicchemistry.comchemistrysteps.com The initial and rate-determining step involves the loss of the leaving group (after protonation to water) to form a carbocation intermediate. chemistrysteps.compressbooks.pub The stability of this carbocation is a crucial factor in the reaction's feasibility. The carbocation formed from 1-(4-isopropylphenyl)propan-1-ol is a secondary benzylic carbocation. The positive charge is stabilized by both the inductive effect of the alkyl group and, more significantly, by resonance with the adjacent isopropylphenyl ring. This delocalization of the positive charge over the aromatic ring significantly stabilizes the carbocation, favoring the SN1 pathway.
Once the carbocation is formed, it is a planar species. libretexts.org A nucleophile can then attack this flat carbocation from either face, leading to a mixture of enantiomers if the starting alcohol was chiral. masterorganicchemistry.comlibretexts.org This results in racemization. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate, making it a first-order reaction. masterorganicchemistry.compressbooks.pubkhanacademy.org Polar protic solvents can accelerate SN1 reactions by stabilizing the carbocation intermediate. libretexts.org
Table 1: Factors Favoring SN1 Reaction for 1-(4-Isopropylphenyl)propan-1-ol
| Factor | Influence on Reaction Mechanism |
| Substrate Structure | Secondary benzylic alcohol, capable of forming a relatively stable secondary benzylic carbocation. |
| Carbocation Stability | Stabilized by resonance with the isopropylphenyl ring and inductive effects. |
| Leaving Group | The hydroxyl group is a poor leaving group but can be converted to a good leaving group (water) under acidic conditions. |
| Solvent | Polar protic solvents can solvate and stabilize the carbocation intermediate. libretexts.org |
| Nucleophile | Weak nucleophiles are sufficient as they do not participate in the rate-determining step. khanacademy.org |
Oxidation and Reduction Mechanisms Involving the Hydroxyl Group
The secondary alcohol group of 1-(4-isopropylphenyl)propan-1-ol can be oxidized to the corresponding ketone, 1-(4-isopropylphenyl)propan-1-one (B1308067). sigmaaldrich.comchemspider.comnih.gov This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.
Common oxidizing agents for this purpose include chromic acid (formed from sodium or potassium dichromate and sulfuric acid), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. wikipedia.orgchemeurope.com The choice of reagent can be crucial to prevent over-oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) could potentially lead to cleavage of the isopropyl group or further oxidation of the aromatic ring under harsh conditions. The oxidation of a primary alcohol like propan-1-ol can yield either an aldehyde (propionaldehyde) or a carboxylic acid (propionic acid), depending on the reaction conditions. wikipedia.orgphysicsandmathstutor.comyoutube.comyoutube.com
Conversely, the hydroxyl group can be removed through a reduction reaction, although this is less common than the oxidation of alcohols. More typically, the corresponding ketone, 1-(4-isopropylphenyl)propan-1-one, would be reduced to form 1-(4-isopropylphenyl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of ketones to secondary alcohols.
Role as a Key Intermediate in Complex Reaction Pathways
The reactivity of the hydroxyl group and the presence of the aromatic ring make 1-(4-isopropylphenyl)propan-1-ol a valuable intermediate in the synthesis of more complex molecules.
Participation in Cascade and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. Multicomponent reactions (MCRs) involve the combination of three or more reactants in a single step to form a product that incorporates portions of all the reactants. nih.govresearchgate.net
While specific examples of 1-(4-isopropylphenyl)propan-1-ol in complex cascade or multicomponent reactions are not extensively documented in readily available literature, its structural motifs suggest potential applications. For instance, after conversion to an appropriate derivative, it could participate in reactions like the Prins cyclization, which involves the reaction of a homoallylic alcohol with a ketone. scispace.com The aromatic ring could also be involved in intramolecular cyclization reactions following an initial transformation of the alcohol group.
Intermolecular and Intramolecular Cyclization Mechanisms
The presence of both an alcohol and an aromatic ring within the same molecule opens up possibilities for cyclization reactions. Following conversion of the hydroxyl group into a good leaving group, an intramolecular Friedel-Crafts alkylation could potentially occur. In this scenario, the carbocation formed at the benzylic position could be attacked by an electron-rich position on the same aromatic ring or a different aromatic system in an intermolecular fashion. However, the substitution pattern of the isopropylphenyl group would influence the feasibility and regioselectivity of such a reaction.
A related example is the Nazarov cyclization, which involves the acid-catalyzed cyclization of divinyl ketones. nih.gov While not directly applicable to 1-(4-isopropylphenyl)propan-1-ol itself, derivatives of this compound could potentially be transformed into substrates for similar cyclization processes to form five-membered rings.
Elucidation of Rate-Determining Steps and Reaction Kinetics
The study of reaction kinetics provides insight into the mechanism of a reaction. For reactions involving 1-(4-isopropylphenyl)propan-1-ol, the rate-determining step would depend on the specific transformation.
In an SN1 reaction, the rate-determining step is the formation of the carbocation. chemistrysteps.compressbooks.pub The rate law for this process would be:
Rate = k[1-(4-isopropylphenyl)propan-1-ol]
This indicates that the reaction rate is independent of the nucleophile's concentration. pressbooks.pubkhanacademy.org
For oxidation reactions, the mechanism and rate-determining step can vary with the oxidant used. For example, the oxidation of alcohols by chromic acid is thought to proceed through the formation of a chromate (B82759) ester. The rate-determining step is often the cleavage of the C-H bond on the carbon bearing the hydroxyl group.
Computational studies on the hydrogen abstraction reactions of similar alcohols, like n-propanol and isopropanol (B130326), by hydroxyl radicals have shown complex kinetics with significant temperature and pressure dependence. rsc.orgresearchgate.net Such studies help in understanding the branching ratios and dominant reaction pathways under different conditions. rsc.org
Table 2: Summary of Reaction Types and Key Mechanistic Features
| Reaction Type | Key Intermediate(s) | Rate-Determining Step | Kinetic Order |
| SN1 Substitution | Secondary benzylic carbocation | Formation of the carbocation chemistrysteps.compressbooks.pub | First-order pressbooks.pubkhanacademy.org |
| Oxidation (e.g., with chromic acid) | Chromate ester | C-H bond cleavage at the alcohol carbon | Varies with conditions |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Isopropylphenyl Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(4-Isopropylphenyl)propan-1-ol, both ¹H and ¹³C NMR spectroscopy provide definitive evidence of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum reveals all the distinct proton environments in the molecule. The integration of the signal areas corresponds to the number of protons in each environment. docbrown.info Key signals include a triplet for the terminal methyl group (CH₃) of the propyl chain, a multiplet for the adjacent methylene (B1212753) group (CH₂), and a triplet for the benzylic proton (CH-OH), which is coupled to the neighboring methylene group. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The isopropyl group protons present as a septet for the CH and a doublet for the two equivalent methyl groups. The hydroxyl proton (OH) often appears as a broad singlet, as its signal can be affected by rapid chemical exchange. docbrown.info
Stereochemical Assignment and Conformational Analysis: Standard NMR can confirm the constitution of 1-(4-Isopropylphenyl)propan-1-ol, but advanced techniques are required to assign the absolute stereochemistry of its chiral center. This is often achieved by converting the alcohol into diastereomeric derivatives using a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). researchgate.net The resulting esters exhibit distinct NMR spectra for the (R) and (S) enantiomers, allowing for unambiguous stereochemical assignment. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments on such derivatives can be used to probe through-space interactions, providing critical data on the preferred conformation of the molecule in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-Isopropylphenyl)propan-1-ol Note: Data is estimated based on values for analogous compounds like 1-(p-tolyl)propan-1-ol and general NMR principles. Actual values may vary.
| Atom/Group | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| Propyl-CH₃ | ~0.9 | Triplet | ~10 |
| Propyl-CH₂ | ~1.7 | Multiplet | ~32 |
| Benzylic CH-OH | ~4.6 | Triplet | ~76 |
| Aromatic CH (ortho to alkyl) | ~7.2 | Doublet | ~126 |
| Aromatic CH (meta to alkyl) | ~7.3 | Doublet | ~127 |
| Aromatic C (ipso-propanol) | - | Singlet | ~142 |
| Aromatic C (ipso-isopropyl) | - | Singlet | ~148 |
| Isopropyl CH | ~2.9 | Septet | ~34 |
| Isopropyl CH₃ | ~1.2 | Doublet | ~24 |
| OH | Variable | Singlet (broad) | - |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of 1-(4-Isopropylphenyl)propan-1-ol is characterized by several key absorption bands. The most prominent feature is a strong, broad band in the region of 3650–3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group; its broadness is a result of intermolecular hydrogen bonding. libretexts.orglibretexts.org Strong absorptions in the 2960–2850 cm⁻¹ range correspond to the C-H stretching vibrations of the aliphatic propyl and isopropyl groups. pressbooks.pub Aromatic C-H stretching is typically observed as weaker bands just above 3000 cm⁻¹. vscht.cz The presence of the benzene ring is further confirmed by C=C stretching vibrations in the 1600–1450 cm⁻¹ region. pressbooks.pub A significant band corresponding to the C-O stretching vibration of the secondary alcohol is expected in the 1125-1085 cm⁻¹ range. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of bands unique to the molecule's specific structure. brainly.in
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is weak in the Raman spectrum, the aromatic C=C stretching and C-H stretching vibrations typically show strong, sharp signals. This makes Raman particularly useful for analyzing the aromatic and aliphatic portions of the molecule. The symmetric vibrations of the benzene ring and the isopropyl group are often more prominent in the Raman spectrum than in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for 1-(4-Isopropylphenyl)propan-1-ol
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | FT-IR | 3650 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | FT-IR, Raman | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | FT-IR, Raman | 1600 - 1450 | Medium (often multiple bands) |
| C-O Stretch | FT-IR | 1125 - 1085 | Strong |
| Aromatic C-H Out-of-Plane Bend | FT-IR | 850 - 810 | Strong (indicative of 1,4-disubstitution) |
Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under electron ionization (EI).
For 1-(4-Isopropylphenyl)propan-1-ol (molar mass = 178.28 g/mol ), the mass spectrum would show a molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 178. This peak confirms the molecular weight of the compound. The fragmentation of benzylic alcohols is well-understood and follows predictable pathways. brainly.instackexchange.comresearchgate.net
Key fragmentation pathways include:
Alpha-Cleavage: The most favorable cleavage occurs at the C-C bond adjacent to the oxygen atom. Loss of the ethyl radical (•CH₂CH₃) results in a highly stable, resonance-delocalized cation at m/z 149. This is often the base peak in the spectrum.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion is common for alcohols, leading to a peak at m/z 160 ([M-18]⁺•).
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the phenyl ring can lead to the formation of a phenyl cation or related fragments. Loss of the propanol (B110389) side chain could yield an isopropylphenyl fragment at m/z 119.
Loss of Isopropyl Group: Cleavage of the isopropyl group from the aromatic ring can produce a fragment at m/z 135.
Table 3: Predicted Key Fragments in the Mass Spectrum of 1-(4-Isopropylphenyl)propan-1-ol
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 178 | [C₁₂H₁₈O]⁺• | Molecular Ion (M⁺•) |
| 160 | [C₁₂H₁₆]⁺• | Loss of H₂O (Dehydration) |
| 149 | [C₁₀H₁₃O]⁺ | Loss of •CH₂CH₃ (Alpha-cleavage) |
| 135 | [C₉H₁₁O]⁺ | Loss of •CH(CH₃)₂ (Loss of isopropyl group) |
| 119 | [C₉H₁₁]⁺ | Cleavage of C-C bond next to the ring |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
X-ray Crystallography of Derivatives and Analogues for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry, by mapping the electron density of a crystalline solid. soton.ac.uk While obtaining suitable single crystals of a relatively simple, flexible alcohol like 1-(4-Isopropylphenyl)propan-1-ol can be challenging, the analysis of crystalline derivatives or rigid analogues is a common and powerful strategy. nih.gov
For instance, the alcohol can be reacted with a heavy-atom-containing acid (like a bromo-substituted benzoic acid) to form an ester. The presence of the heavy atom facilitates the solution of the phase problem in crystallography, and the resulting solid is often more readily crystallized. A successful X-ray diffraction analysis of such a derivative would unambiguously determine the three-dimensional arrangement of the atoms. acs.org This allows for the direct visualization of the molecule's conformation in the solid state and, crucially, the assignment of the absolute configuration (R or S) at the chiral center without the need for other methods. researchgate.net This technique stands as the ultimate benchmark for structural elucidation, providing a static, high-resolution picture that validates and complements the dynamic and connectivity data obtained from spectroscopic methods.
Computational and Theoretical Chemistry Studies on 1 4 Isopropylphenyl Propan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the electron density distribution) of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with high accuracy. For 1-(4-isopropylphenyl)propan-1-ol, DFT calculations would provide fundamental insights into its geometry, conformational stability, and spectroscopic characteristics.
The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the minimum energy) is determined. 1-(4-Isopropylphenyl)propan-1-ol possesses several rotatable bonds, including the C-C bonds in the propyl chain and the C-C bond connecting the phenyl ring to the propanol (B110389) group. Rotation around these bonds gives rise to different conformers (spatial isomers).
Conformational analysis involves mapping the potential energy surface of the molecule as a function of the dihedral angles of these rotatable bonds. For 1-(4-isopropylphenyl)propan-1-ol, key dihedral angles would include the C-C-C-O angle of the propanol side chain and the C-C-C-C angle linking the side chain to the isopropylphenyl group. The calculations would identify the lowest energy conformers, which are the most likely to exist at room temperature. For a related molecule, propanol, studies have identified different conformers, such as Trans and Gauche, based on the orientation of the hydroxyl group.
Table 1: Illustrative Calculated Relative Energies of 1-(4-Isopropylphenyl)propan-1-ol Conformers (Note: This data is illustrative, based on typical energy differences for such conformers, as specific literature is unavailable.)
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kJ/mol) |
| Anti-periplanar | ~180° | 0.00 |
| Syn-clinal (Gauche) | ~60° | 2.5 |
| Anti-clinal | ~120° | 5.8 |
| Syn-periplanar | ~0° | 15.0 |
Once the optimized geometries are obtained, DFT can be used to predict various spectroscopic properties.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. These frequencies correspond to the peaks in an experimental IR spectrum. For 1-(4-isopropylphenyl)propan-1-ol, key predicted vibrations would include the broad O-H stretch characteristic of alcohols (typically around 3200-3600 cm⁻¹), C-H stretches from the aromatic ring and alkyl groups, and C-O stretching vibrations. Comparing the calculated spectrum for different conformers with experimental data can help confirm which conformers are present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods can predict ¹H and ¹³C NMR chemical shifts with good accuracy. The calculations determine the magnetic shielding around each nucleus. These predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra. For this molecule, distinct chemical shifts would be predicted for the protons and carbons of the isopropyl group, the phenyl ring, and the propanol moiety.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: Predicted values are hypothetical examples for illustrative purposes.)
| Property | Functional Group | Predicted Value | Typical Experimental Range |
| IR Frequency (cm⁻¹) | O-H Stretch | 3450 | 3200-3600 |
| IR Frequency (cm⁻¹) | Aromatic C-H Stretch | 3050 | 3000-3100 |
| ¹H NMR Shift (ppm) | -OH Proton | 2.1 | 1.5-4.0 |
| ¹³C NMR Shift (ppm) | C-OH Carbon | 72.0 | 65-80 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
Prediction of Chemical Reactivity and Selectivity
Computational methods are highly effective in predicting where and how a molecule is likely to react.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital is the source of electrons for reactions where the molecule acts as a nucleophile (electron donor). The energy of the HOMO is related to the ionization potential, and its location indicates the most likely site of electrophilic attack. For 1-(4-isopropylphenyl)propan-1-ol, the HOMO is expected to have significant density on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group.
LUMO: This orbital is the destination for electrons in reactions where the molecule acts as an electrophile (electron acceptor). The energy of the LUMO is related to the electron affinity. The LUMO's location indicates the most likely site for nucleophilic attack.
The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
Table 3: Illustrative Frontier Orbital Properties (Note: Values are hypothetical, based on similar aromatic alcohols.)
| Orbital | Energy (eV) | Expected Location of Highest Density |
| HOMO | -6.2 | Phenyl Ring, Oxygen Atom |
| LUMO | 1.5 | Phenyl Ring (antibonding orbitals) |
| HOMO-LUMO Gap | 7.7 | - |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an excellent tool for predicting reactivity, particularly for non-covalent interactions and electrophilic/nucleophilic reactions.
The MEP map shows regions of negative potential (electron-rich, typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are susceptible to nucleophilic attack.
For 1-(4-isopropylphenyl)propan-1-ol, the MEP map would be expected to show:
Negative Potential: A strong negative region around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a primary site for hydrogen bonding and protonation. The π-system of the aromatic ring would also exhibit negative potential.
Positive Potential: A region of high positive potential on the hydrogen atom of the hydroxyl group, making it the primary site for acting as a hydrogen bond donor.
This visualization provides a clear and intuitive guide to the molecule's reactive sites.
Reaction Pathway Modeling and Transition State Analysis
Computational and theoretical chemistry provide powerful tools to elucidate the intricate mechanisms of chemical reactions, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental methods alone. In the context of the synthesis of 1-(4-isopropylphenyl)propan-1-ol, which is typically formed via the Grignard reaction between 4-isopropylbenzaldehyde (B89865) and an ethylmagnesium halide, computational modeling focuses on mapping the reaction pathway and characterizing the associated transition states.
Theoretical Framework for Grignard Addition to Aromatic Aldehydes
The addition of a Grignard reagent to an aldehyde or ketone is a cornerstone of carbon-carbon bond formation. Theoretical studies have been instrumental in resolving the mechanistic details of this seemingly straightforward transformation. Two primary mechanistic pathways are generally considered for the reaction of a Grignard reagent with a carbonyl compound: a polar, nucleophilic addition mechanism and a single-electron transfer (SET) mechanism. acs.orgchem-station.com
For aromatic aldehydes like 4-isopropylbenzaldehyde, computational evidence largely supports a polar, concerted mechanism. acs.orgresearchgate.net This pathway involves the nucleophilic attack of the carbanionic carbon of the ethylmagnesium halide on the electrophilic carbonyl carbon of the aldehyde. The reaction is believed to proceed through a cyclic transition state where the magnesium atom coordinates with the carbonyl oxygen, acting as a Lewis acid to increase the electrophilicity of the carbonyl carbon. chem-station.com
Modeling the Reaction Coordinate
Density Functional Theory (DFT) is a commonly employed computational method to model the reaction pathway for Grignard additions. researchgate.netnih.govresearchgate.net By calculating the potential energy surface of the reacting system, researchers can identify the minimum energy pathway from reactants to products. This involves locating the structures of the reactants, pre-reaction complexes, transition states, and products.
The synthesis of 1-(4-isopropylphenyl)propan-1-ol would be modeled starting from 4-isopropylbenzaldehyde and ethylmagnesium bromide, often including explicit solvent molecules (like diethyl ether or tetrahydrofuran) to account for their crucial role in stabilizing the Grignard reagent and the transition state. rsc.org
The reaction coordinate typically follows these key stages:
Formation of a Pre-reaction Complex: The Grignard reagent and the aldehyde approach and form a complex, where the magnesium atom coordinates to the carbonyl oxygen.
Transition State: The system passes through a high-energy transition state where the original bonds are partially broken and new bonds are partially formed. This is the point of maximum energy along the reaction coordinate and determines the activation energy of the reaction.
Formation of the Alkoxide Product: After the transition state, the system relaxes to form the magnesium alkoxide of 1-(4-isopropylphenyl)propan-1-ol. This intermediate is then protonated during aqueous workup to yield the final alcohol product.
Transition State Analysis
The transition state is the most critical point on the reaction pathway. Computational analysis provides detailed information about its geometry and energetic properties. For the nucleophilic addition of ethylmagnesium bromide to 4-isopropylbenzaldehyde, the transition state is typically characterized as a four- or six-membered cyclic structure. researchgate.net
Four-Centered Transition State: In the simplest model, involving a monomeric Grignard reagent, the transition state features a four-membered ring composed of the magnesium atom, the carbonyl oxygen, the carbonyl carbon, and the nucleophilic ethyl group carbon.
Six-Centered Transition State: Considering the dimeric nature of Grignard reagents in solution (as described by the Schlenk equilibrium), more complex six-centered transition states have been proposed and computationally verified. researchgate.net These models are often more accurate representations of the actual reactive species. researchgate.net
The analysis of the transition state structure reveals key geometric parameters. For instance, the forming C-C bond and the coordinating Mg-O bond are shorter than in the pre-reaction complex but longer than in the final product.
Table 1: Illustrative Geometric Parameters of a Modeled Four-Centered Transition State for Grignard Addition to an Aromatic Aldehyde.
| Parameter | Description | Illustrative Bond Distance (Å) |
| r(C-C) | Distance between the nucleophilic ethyl carbon and the carbonyl carbon | ~2.2 |
| r(C=O) | Length of the original carbonyl double bond | ~1.3 |
| r(Mg-O) | Distance between the magnesium atom and the carbonyl oxygen | ~1.9 |
| r(Mg-C) | Length of the bond between magnesium and the ethyl carbon | ~2.2 |
Note: The values in this table are illustrative and represent typical findings from DFT calculations on similar systems. Specific values for the 1-(4-isopropylphenyl)propan-1-ol synthesis would require a dedicated computational study.
Table 2: Illustrative Energetic Profile for the Polar vs. SET Pathway.
| Pathway | Transition State (TS) | Relative Activation Energy (kcal/mol) | Mechanistic Implication |
| Polar Nucleophilic Addition | Cyclic (4- or 6-membered) | 0.0 (Reference) | Favored pathway |
| Single-Electron Transfer (SET) | Radical-ion pair formation | +5 to +10 | Higher energy, less likely for aldehydes |
Note: This table illustrates that for aldehydes, the polar mechanism is generally found to have a significantly lower activation barrier than the SET mechanism, making it the predominant reaction pathway. acs.orgresearchgate.net
Biochemical Transformations and Enzyme Interactions of 1 4 Isopropylphenyl Propan 1 Ol in Vitro Focus
In Vitro Biocatalytic Oxidation and Reduction of Secondary Alcohols
The transformation of secondary alcohols like 1-(4-isopropylphenyl)propan-1-ol is a focal point of biocatalysis, offering green and highly selective routes to valuable chiral molecules. Both oxidation and reduction reactions are of significant interest, primarily driven by the action of oxidoreductases.
Enzyme Substrate Specificity of Oxido-Reductases (e.g., Galactose Oxidase variants)
Oxido-reductases, a broad class of enzymes, are the primary drivers of biocatalytic oxidation and reduction. Among these, galactose oxidase (GOase) and its engineered variants have demonstrated considerable versatility. While native GOase is highly specific for D-galactose, directed evolution and rational design have expanded its substrate scope to include a variety of non-natural substrates, including secondary aromatic alcohols. nih.gov This promiscuity is a key area of research, with studies showing that engineered GOase mutants can exhibit activity towards a range of secondary alcohols. nih.gov While direct experimental data on the oxidation of 1-(4-isopropylphenyl)propan-1-ol by GOase variants is not extensively documented in publicly available literature, the proven activity of these enzymes on structurally similar aromatic secondary alcohols suggests a strong potential for such a transformation.
Alcohol dehydrogenases (ADHs) also play a crucial role. For instance, ADHs from various sources, including human class I isoenzymes and those from microorganisms like Clostridium beijerinckii and the plant Arabidopsis thaliana, have been shown to possess broad substrate specificity, encompassing secondary alcohols. nih.govnih.gov The substrate-binding pockets of these enzymes can accommodate a range of substituents, making them prime candidates for the oxidation of 1-(4-isopropylphenyl)propan-1-ol. nih.gov
Enantioselective Biotransformations by Microbial or Isolated Enzymes
The true power of biocatalysis lies in its enantioselectivity, the ability to produce a single, desired enantiomer of a chiral molecule. This is particularly relevant for the synthesis of optically pure 1-(4-isopropylphenyl)propan-1-ol. The primary approach for achieving this is through the enantioselective reduction of the corresponding prochiral ketone, 1-(4-isopropylphenyl)propan-1-one (B1308067) (also known as 4'-isopropylpropiophenone).
A wide array of microorganisms, including yeasts and bacteria from the genus Rhodococcus, have been identified as effective biocatalysts for the asymmetric reduction of aromatic ketones. researchgate.netnih.gov These whole-cell systems are often favored due to their inherent cofactor regeneration mechanisms, which are essential for the activity of the responsible alcohol dehydrogenases. rsc.org For example, Rhodococcus erythropolis has been successfully used for the reduction of various acetophenones, yielding the corresponding (S)-alcohols with high enantiomeric excess. nih.gov While specific data for 4'-isopropylpropiophenone is scarce, the general applicability of these microbial systems to aromatic ketones strongly suggests their potential for producing enantiomerically pure (R)- or (S)-1-(4-isopropylphenyl)propan-1-ol. The use of isolated and often immobilized enzymes offers a more controlled "black box" approach, avoiding the complexities of whole-cell metabolism. nih.gov
Enzyme-Substrate Interactions and Binding Affinity Investigations (in vitro)
Understanding the interactions between an enzyme and its substrate is fundamental to explaining and predicting catalytic activity and selectivity. For 1-(4-isopropylphenyl)propan-1-ol, these investigations would focus on the binding pocket of relevant oxidoreductases.
The three-dimensional structures of human class I alcohol dehydrogenases reveal that the topology of the substrate-binding pocket dictates substrate preference. nih.gov The size and nature of amino acid residues within this pocket determine the steric constraints and potential for hydrophobic and hydrogen-bonding interactions with the isopropylphenyl group and the propanol (B110389) side chain of the substrate. For instance, the presence of a bulky residue like phenylalanine can restrict the binding of certain enantiomers of secondary alcohols. nih.gov
Investigation of In Vitro Metabolic Pathways and Product Formation
In vitro metabolic studies, typically employing liver microsomes or other subcellular fractions, are crucial for elucidating the potential biotransformation pathways of a compound. nih.govresearchgate.net For 1-(4-isopropylphenyl)propan-1-ol, such studies would aim to identify the primary metabolites formed through enzymatic action.
Based on studies of structurally related compounds like propiophenone (B1677668), the major in vitro metabolic pathway is expected to be the reduction of the ketone to the corresponding alcohol, 1-phenyl-1-propanol. nih.gov This reaction is dependent on the presence of cofactors such as NADH and NADPH. nih.gov Conversely, the oxidation of the alcohol back to the ketone is also a possible metabolic route.
Furthermore, other metabolic transformations could occur. For instance, studies on the in vitro metabolism of propiophenone have shown that aliphatic hydroxylation can be a significant pathway, leading to the formation of products like 2-hydroxy-1-phenyl-1-propanone. nih.gov This suggests that 1-(4-isopropylphenyl)propan-1-ol could potentially undergo hydroxylation on the propyl side chain or even on the isopropyl group or the aromatic ring, catalyzed by cytochrome P450 enzymes present in liver microsomes. The exact nature and distribution of these metabolites would depend on the specific enzymes present in the in vitro system and the reaction conditions.
The following table summarizes the potential in vitro biotransformations and the enzymes that could be involved:
| Transformation | Substrate | Product | Potential Enzyme Class(es) |
| Oxidation | 1-(4-Isopropylphenyl)propan-1-ol | 1-(4-Isopropylphenyl)propan-1-one | Alcohol Dehydrogenase, Galactose Oxidase (variants) |
| Reduction | 1-(4-Isopropylphenyl)propan-1-one | 1-(4-Isopropylphenyl)propan-1-ol | Alcohol Dehydrogenase |
| Hydroxylation | 1-(4-Isopropylphenyl)propan-1-ol | Hydroxylated derivatives | Cytochrome P450 |
Advanced Applications of 1 4 Isopropylphenyl Propan 1 Ol in Organic Synthesis
Utilization as a Chiral Synthon in Complex Molecule Construction
The presence of a chiral center in 1-(4-Isopropylphenyl)propan-1-ol makes its enantiomerically pure forms, (R)- and (S)-1-(4-isopropylphenyl)propan-1-ol, valuable synthons in asymmetric synthesis. A chiral synthon is a building block that introduces a specific stereochemistry into a target molecule, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where one enantiomer often exhibits the desired activity while the other may be inactive or even harmful.
While direct, large-scale applications of 1-(4-Isopropylphenyl)propan-1-ol as a chiral auxiliary in widely recognized named reactions are not extensively documented in mainstream literature, its structural motif is found in various chiral ligands and catalysts. The core principle involves temporarily incorporating the chiral alcohol into a reactant molecule. This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and potentially recycled.
For instance, derivatives of similar chiral secondary alcohols are employed in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The steric bulk of the isopropylphenyl group in 1-(4-Isopropylphenyl)propan-1-ol can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered side, thus leading to a high degree of stereoselectivity. The development of synthetic routes to access enantiomerically pure forms of this alcohol is a key area of research to unlock its full potential as a chiral synthon.
Derivatization to Advanced Chemical Intermediates with Diverse Functional Groups
The hydroxyl group and the aromatic ring of 1-(4-Isopropylphenyl)propan-1-ol serve as handles for a wide range of chemical transformations, allowing for its conversion into a variety of advanced chemical intermediates. These intermediates, equipped with diverse functional groups, are crucial for the synthesis of complex target molecules.
One common derivatization is the oxidation of the secondary alcohol to the corresponding ketone, 1-(4-isopropylphenyl)propan-1-one (B1308067). This ketone can then undergo a variety of reactions, such as alpha-halogenation or condensation reactions, to introduce further functionality.
Another important derivatization pathway involves the etherification or esterification of the hydroxyl group. For example, reaction with various alkyl or aryl halides in the presence of a base can yield a library of ethers. Similarly, reaction with acyl chlorides or carboxylic anhydrides produces esters. These derivatives can possess unique physical and chemical properties, making them suitable for specific applications. For instance, certain ester derivatives have been investigated for their potential liquid crystalline properties.
Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, providing entry points for the introduction of a wide array of substituents. The resulting multi-functionalized molecules are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. A notable example is the synthesis of derivatives of 1,1-diphenylpropan-1-ol, where the core structure is analogous to our subject compound, which have been explored for pharmaceutical applications.
Table 1: Examples of Derivatization Reactions of 1-(4-Isopropylphenyl)propan-1-ol
| Starting Material | Reagents and Conditions | Product | Functional Group Introduced |
| 1-(4-Isopropylphenyl)propan-1-ol | Oxidizing agent (e.g., PCC, DMP) | 1-(4-Isopropylphenyl)propan-1-one | Ketone |
| 1-(4-Isopropylphenyl)propan-1-ol | Alkyl halide, Base | Alkyl ether derivative | Ether |
| 1-(4-Isopropylphenyl)propan-1-ol | Acyl chloride, Base | Ester derivative | Ester |
| 1-(4-Isopropylphenyl)propan-1-ol | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro-substituted derivative | Nitro group |
Role as a Template or Component in Advanced Materials Synthesis (e.g., Molecularly Imprinted Polymers)
The distinct three-dimensional shape and chemical functionality of 1-(4-Isopropylphenyl)propan-1-ol make it a suitable candidate for use as a template molecule in the synthesis of molecularly imprinted polymers (MIPs). MIPs are highly cross-linked polymers that possess recognition sites specifically tailored to a target molecule. nih.gov This "molecular memory" is created by polymerizing functional and cross-linking monomers in the presence of the template molecule. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.
In the context of 1-(4-Isopropylphenyl)propan-1-ol, the hydroxyl group can form hydrogen bonds with suitable functional monomers, such as methacrylic acid, while the isopropylphenyl group provides a specific steric footprint. During polymerization, these interactions are "frozen" in place by the cross-linking monomer. The resulting MIP, after removal of the 1-(4-Isopropylphenyl)propan-1-ol template, will have a high affinity and selectivity for this specific alcohol.
Such MIPs have significant potential in various applications, including:
Chiral Separations: MIPs created using a single enantiomer of 1-(4-Isopropylphenyl)propan-1-ol can be used as chiral stationary phases in chromatography to separate racemic mixtures of the alcohol.
Sensors: The rebinding of the target molecule to the MIP can be coupled with a transducer to create a chemical sensor for the detection and quantification of 1-(4-Isopropylphenyl)propan-1-ol in various matrices.
Catalysis: The imprinted cavities can act as microreactors, catalyzing reactions involving the template molecule or structurally similar compounds.
While specific research detailing the use of 1-(4-Isopropylphenyl)propan-1-ol as a template is emerging, the principles of molecular imprinting have been successfully applied to structurally similar aromatic alcohols. The selection of appropriate functional monomers, cross-linkers, and porogens is crucial for the synthesis of effective MIPs.
Table 2: Components in the Synthesis of a Molecularly Imprinted Polymer using 1-(4-Isopropylphenyl)propan-1-ol as a Template
| Component | Example | Role |
| Template | 1-(4-Isopropylphenyl)propan-1-ol | Creates the molecular memory |
| Functional Monomer | Methacrylic Acid (MAA) | Interacts with the template's functional groups |
| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the rigid polymer matrix |
| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization reaction |
| Porogen | Toluene | Solubilizes the components and controls the polymer morphology |
Conclusion and Future Research Perspectives on 1 4 Isopropylphenyl Propan 1 Ol
Summary of Synthetic and Mechanistic Advancements
The synthesis of 1-(4-isopropylphenyl)propan-1-ol and related aryl alcohols has seen significant advancements, primarily driven by the need for efficient and stereoselective methods. A common precursor for its synthesis is 1-(4-isopropylphenyl)propan-1-one (B1308067). sigmaaldrich.comnih.govsigmaaldrich.com Catalytic hydrogenation of the corresponding ketone is a prevalent method. For instance, the hydrogenation of methoxypropiophenone to produce 1-(4-methoxyphenyl)propanol has been achieved with high purity (>98%) and yield (90-96%) using Raney nickel as a catalyst. google.com This approach is lauded for its cost-effectiveness and the recyclability of the catalyst and solvent. google.com
Another key synthetic strategy involves the Grignard reaction. The reaction of aubepine with ethylmagnesium bromide yields 1-(4-methoxyphenyl)propanol with a transformation efficiency of 78%. google.com However, this method presents challenges due to the harsh reaction conditions and the exothermic nature of the Grignard reaction, which can be difficult to control. google.com
Advancements in stereoselective synthesis have been particularly noteworthy. The enantioselective alkylation of aldehydes using organozinc reagents in the presence of chiral catalysts has proven effective. For example, the reaction of benzaldehyde (B42025) with diethylzinc (B1219324), catalyzed by (2S)-(-)-3-exo-(dimethylamino)isoborneol ((2S)-DAIB), produces (S)-1-phenyl-1-propanol in high yield (97%) and excellent enantiomeric excess (95.4% ee). orgsyn.org This highlights the potential for producing specific stereoisomers of 1-(4-isopropylphenyl)propan-1-ol.
Mechanistic understanding has also progressed, particularly concerning stereocontrol in nucleophilic substitutions. Challenges remain in controlling stereochemistry in S"N"1-type reactions due to complex carbocation intermediates. researchgate.net However, strategies involving stereospecific S"N"1 at quaternary stereocenters in acyclic systems are being developed. researchgate.net The use of Lewis acids to promote selective ring-opening of polysubstituted cyclopropyl (B3062369) carbinols offers a pathway to stereodefined tertiary alkyl ethers and alcohols. nih.gov
Table 1: Comparison of Synthetic Methods for Aryl Alcohols
| Method | Catalyst/Reagent | Precursor | Product | Yield | Purity | Key Advantages | Key Disadvantages | Reference |
| Catalytic Hydrogenation | Raney Nickel | Methoxypropiophenone | 1-(4-methoxyphenyl)propanol | 90-96% | >98% | Cost-effective, recyclable catalyst | --- | google.com |
| Grignard Reaction | Ethylmagnesium bromide | Aubepine | 1-(4-methoxyphenyl)propanol | 78% | --- | --- | Harsh conditions, exothermic | google.com |
| Asymmetric Alkylation | Diethylzinc / (2S)-DAIB | Benzaldehyde | (S)-1-phenyl-1-propanol | 97% | 95.4% ee | High enantioselectivity | --- | orgsyn.org |
Future Directions in Stereocontrol and Catalysis
The precise control of stereochemistry in the synthesis of chiral alcohols like 1-(4-isopropylphenyl)propan-1-ol remains a significant challenge and a key area for future research. While methods for asymmetric synthesis have shown success, achieving high levels of diastereo- and enantioselectivity, particularly for more complex structures, requires further innovation. nih.gov
Future research will likely focus on the development of novel chiral catalysts and ligands. The use of chiral metal catalysts is a prominent strategy for inducing enantioselectivity in reactions like the Henry reaction, which produces β-nitro alcohols that can be converted to other functional groups. wikipedia.org Metals such as zinc, cobalt, copper, magnesium, and chromium, when complexed with chiral organic molecules, can create a chiral environment that directs the stereochemical outcome of the reaction. wikipedia.org
The development of organocatalysis also presents a promising avenue. Organocatalysts can offer a metal-free alternative for asymmetric synthesis, which is advantageous in terms of cost and environmental impact. wikipedia.org
Another area of exploration is the use of tandem reactions, where multiple synthetic transformations occur in a single pot without the isolation of intermediates. nih.gov This approach can improve efficiency and reduce waste. For example, the in-situ generation of allylic zinc alkoxide intermediates followed by directed diastereoselective cyclopropanation has been used to produce cyclopropyl alcohols with high stereoselectivity. nih.gov
The challenges in stereoselective synthesis of sterically hindered molecules, such as tertiary homoallyl alcohols and ethers, also point to the need for new synthetic strategies. nih.gov Overcoming the steric sensitivity of reactions involving bulky nucleophiles or electrophiles is a key hurdle. nih.gov
Potential for Further Exploration in Computational and Biotransformation Research
Computational Research:
Computational methods are becoming increasingly valuable in understanding and predicting chemical reactions. asianresassoc.org For the synthesis of 1-(4-isopropylphenyl)propan-1-ol, computational studies can provide insights into reaction mechanisms, transition states, and the factors governing stereoselectivity. researchgate.netasianresassoc.org For instance, computational explorations of reactions involving cyclopropylcarbinyl cations are helping to develop predictive models for product formation. researchgate.net Future computational work could focus on designing new catalysts with enhanced activity and selectivity, and on modeling solvent effects to optimize reaction conditions. asianresassoc.org
Biotransformation Research:
Biotransformation, using whole cells or isolated enzymes, offers a green and efficient alternative to traditional chemical synthesis. oaepublish.comnih.gov Aryl-alcohol oxidases (AAOs) are a class of enzymes that can catalyze the oxidation of aryl alcohols to their corresponding aldehydes, a key transformation. nih.gov Recent research has expanded the known diversity of AAOs, identifying them in bacteria and arthropods in addition to fungi. nih.gov
Future research in this area could focus on:
Enzyme Discovery and Engineering: Mining genomes for new AAOs with novel substrate specificities and engineering existing enzymes to improve their catalytic efficiency and stability. nih.govtudelft.nl For example, redesigning a methanol (B129727) oxidase into an "aryl alcohol oxidase" has been shown to significantly improve the conversion of benzyl (B1604629) alcohol. tudelft.nl
Cofactor Regeneration: Developing efficient systems for regenerating cofactors like NADH, which are required by many alcohol dehydrogenases used in stereoselective reductions. researchgate.net
Chemo-enzymatic Synthesis: Combining chemical and enzymatic steps to create more efficient and versatile synthetic routes. nih.gov For example, the chemo-enzymatic synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) has been demonstrated by combining a lyase and an alcohol dehydrogenase. researchgate.net
Whole-Cell Biocatalysis: Utilizing whole microbial cells for transformations, which can be more cost-effective as it avoids the need for enzyme purification. oaepublish.comresearchgate.net
The application of biotransformation to produce valuable compounds from renewable feedstocks is a growing field, and the synthesis of chiral alcohols like 1-(4-isopropylphenyl)propan-1-ol is a prime target for these green chemistry approaches. oaepublish.comresearchgate.netembrapa.br
Q & A
Q. What are the common synthetic routes for 1-(4-Isopropylphenyl)propan-1-ol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via condensation reactions using 4-isopropylbenzaldehyde and appropriate ketones under microwave irradiation (700 W, 80°C), as demonstrated in halogen-substituted chalcone derivatives . Optimization involves:
- Catalyst selection : Acid or base catalysts (e.g., NaOH) to enhance electrophilic aromatic substitution.
- Solvent systems : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate high-purity products.
Yield improvements (>75%) are achieved by controlling irradiation time (6–10 minutes) and stoichiometric ratios (1:1.2 aldehyde:ketone) .
Q. How is the purity and structural integrity of 1-(4-Isopropylphenyl)propan-1-ol verified post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, isopropyl CH at δ 1.2–1.3 ppm) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 192.15) .
Q. What spectroscopic methods are most effective for characterizing substituent effects on the aromatic ring?
- Methodological Answer :
- UV-Vis spectroscopy : Identifies conjugation shifts (e.g., λmax ~300 nm for chalcone derivatives) caused by electron-withdrawing/donating groups .
- FT-IR spectroscopy : Detects hydroxyl stretching (~3400 cm) and C=O vibrations (if oxidized) .
- X-ray crystallography : Resolves steric effects of the 4-isopropyl group on molecular packing .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of 1-(4-Isopropylphenyl)propan-1-ol derivatives?
- Methodological Answer : Contradictions in cytotoxicity or enzyme inhibition data may arise from:
- Assay variability : Standardize protocols (e.g., MTT assay incubation times, cell lines) .
- Structural analogs : Compare activity of halogenated vs. alkylated derivatives (e.g., 4-chloro vs. 4-isopropyl substituents) using ANOVA with LSD post-hoc tests (p < 0.05) .
- Solubility factors : Use DMSO concentrations <0.1% to avoid solvent interference .
Q. What strategies are effective in optimizing enantiomeric excess during asymmetric synthesis of chiral derivatives?
- Methodological Answer : For enantioselective synthesis (e.g., (S)-configured alcohols):
- Chiral catalysts : Employ Sharpless epoxidation or Noyori hydrogenation catalysts (e.g., Ru-BINAP) to achieve >90% ee .
- Kinetic resolution : Use lipases (e.g., Candida antarctica) for selective ester hydrolysis .
- Analytical validation : Chiral HPLC (Chiralpak AD-H column) with polarimetric detection .
Q. How do computational models aid in predicting the reactivity of 1-(4-Isopropylphenyl)propan-1-ol in novel reactions?
- Methodological Answer :
- DFT calculations : Optimize transition states for nucleophilic substitutions (e.g., activation energies for SN2 at the hydroxyl group) .
- Molecular docking : Predict binding affinities to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
- Retrosynthetic tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose routes for derivatives like β-carboline hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
